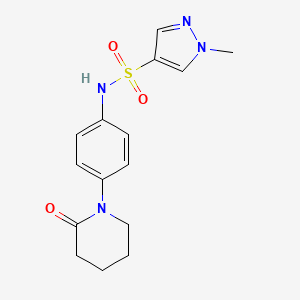

1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-18-11-14(10-16-18)23(21,22)17-12-5-7-13(8-6-12)19-9-3-2-4-15(19)20/h5-8,10-11,17H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKZYQUBRDFBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via cyclocondensation reactions. Two primary approaches dominate the literature:

Hydrazine-β-Diketone Cyclization

A classic method involves reacting hydrazine derivatives with β-diketones under acidic or basic conditions. For example:

- Reactants : Hydrazine hydrate and pentane-2,4-dione.

- Conditions : Methanol, 25–35°C, exothermic reaction.

- Yield : Quantitative for 3,5-dimethyl-1H-pyrazole.

Diazotization-Coupling

Alternative routes employ diazotization of sulfanilamide followed by coupling with acetyl acetone to form intermediates, which are cyclized with substituted phenyl hydrazides.

Sulfonylation of the Pyrazole Ring

Introduction of the sulfonamide group is achieved via sulfonyl chloride intermediates:

Chlorosulfonic Acid-Mediated Sulfonylation

- Reactants : Pyrazole derivatives (e.g., 1-methyl-1H-pyrazole) and chlorosulfonic acid.

- Conditions : Chloroform, 0°C to 60°C, 10 hours.

- Key Step : Subsequent treatment with thionyl chloride converts sulfonic acids to sulfonyl chlorides.

Example Reaction :

$$

\text{1-Methyl-1H-pyrazole} + \text{ClSO}3\text{H} \xrightarrow{\text{CHCl}3, 60^\circ\text{C}} \text{1-Methyl-1H-pyrazole-4-sulfonyl chloride}

$$

Sulfonamide Formation

Sulfonyl chlorides react with amines (e.g., 4-(2-oxopiperidin-1-yl)aniline) in the presence of bases like triethylamine:

$$

\text{R-SO}2\text{Cl} + \text{Ar-NH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{R-SO}2\text{NH-Ar}

$$

Optimization Insight :

- Yields improve with anhydrous conditions and stoichiometric base.

- Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.

Coupling with the Piperidinone Moiety

The 4-(2-oxopiperidin-1-yl)phenyl group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination:

Mitsunobu Reaction

- Reactants : 4-Aminophenol derivatives and 2-oxopiperidine.

- Conditions : Diethyl azodicarboxylate (DEAD), triphenylphosphine, THF.

- Yield : 29–83% for arylether intermediates.

Palladium-Catalyzed Cross-Coupling

Optimization Strategies and Data

Methylation of the Pyrazole Ring

Comparative studies reveal that methylation efficiency depends on the base and solvent:

| Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium carbonate | THF | 36 | 0 | |

| Sodium hydride | DMF | 12 | 55 | |

| Potassium t-butoxide | THF | 16 | 78 |

Key Insight : Potassium tert-butoxide in THF maximizes yield (78%).

Sulfonylation Efficiency

Variations in sulfonyl chloride synthesis impact overall yields:

| Method | Reagents | Temperature | Yield (%) | Purity | |

|---|---|---|---|---|---|

| ClSO3H + SOCl2 | Chloroform, 60°C | 10 h | 65–70 | >95% | |

| Direct sulfonation | H2SO4, SO3 | 120°C | 50–55 | 90% |

Industrial Note : Automated reactors improve reproducibility in large-scale production.

Industrial-Scale Production

Process Intensification

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Purification of Polar Intermediates

- Problem : Hydrophilic byproducts contaminate final product.

- Fix : Reverse-phase HPLC with C18 columns.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring, a sulfonamide group, and a piperidine moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that integrate these functional groups. For instance, derivatives of pyrazole have been synthesized to enhance anti-inflammatory and analgesic properties, indicating a promising avenue for further exploration of this compound's efficacy in similar therapeutic contexts .

Biological Activities

1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide demonstrates several biological activities:

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can act as non-ulcerogenic anti-inflammatory agents. This is particularly relevant for developing new medications that minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Potential : The compound's structure suggests potential anticancer activity. Similar compounds with sulfonamide functionalities have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The introduction of the piperidine moiety may enhance the compound's ability to penetrate biological membranes, improving its efficacy as an anticancer agent .

- Enzyme Inhibition : Sulfonamides are known to exhibit enzyme inhibitory properties. For instance, studies have demonstrated that related compounds can inhibit acetylcholinesterase and urease, making them candidates for treating Alzheimer's disease and other conditions where enzyme regulation is crucial .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of new sulfonamide derivatives, revealing significant cytotoxic activity against various human cancer cell lines. The incorporation of the pyrazole ring was pivotal in enhancing the apoptotic effects observed in these cells. This indicates that this compound could be a valuable candidate for further development in cancer therapy .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on synthesizing novel pyrazolone derivatives aimed at anti-inflammatory applications. The study highlighted that certain derivatives exhibited potent anti-inflammatory effects without causing gastric irritation, suggesting that similar modifications to this compound could yield effective therapeutic agents with improved safety profiles .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds is essential:

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

- 1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-3-sulfonamide

- 1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-sulfonamide

Uniqueness

1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both sulfonamide and piperidinone groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

1-Methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a sulfonamide group and a piperidine derivative, which contributes to its biological activity. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |

| HL-60 (leukemia) | 3.5 | Cell cycle arrest in subG0 phase, mitochondrial depolarization |

| AGS (gastric cancer) | 4.0 | Activation of intrinsic apoptotic pathway |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle inhibition .

The biological activity of this compound is largely attributed to its ability to induce apoptosis through multiple pathways:

- Caspase Activation : Studies have shown that treatment with the compound leads to increased activity of caspases (caspase-8 and caspase-9), which are crucial for the execution phase of apoptosis .

- Mitochondrial Membrane Depolarization : The compound has been observed to cause depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis .

- Cell Cycle Arrest : It significantly arrests the cell cycle at the subG0 phase, indicating a halt in cellular proliferation .

Case Studies

A notable study focused on the antiproliferative effects of various pyrazole derivatives, including this compound. The study utilized the CellTiter-Glo Luminescent assay to assess viability against U937 cells. The findings demonstrated that while many derivatives exhibited potent antiproliferative effects, they also showed minimal cytotoxicity towards normal cells, suggesting a degree of selectivity .

Additional Pharmacological Activities

Beyond anticancer properties, pyrazole derivatives have been reported to possess various other biological activities:

- Antimicrobial Activity : Some studies suggest that pyrazole compounds exhibit antibacterial and antifungal properties .

- Anti-inflammatory Effects : Pyrazoles are also noted for their potential in reducing inflammation .

- Antioxidant Properties : The presence of sulfonamide groups may enhance antioxidant activity, contributing to their therapeutic profile .

Q & A

Q. What synthetic routes are recommended for 1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the pyrazole sulfonamide core followed by coupling with a 2-oxopiperidinyl-substituted aniline derivative. Key steps include:

-

Sulfonylation : React 1-methyl-1H-pyrazole-4-sulfonyl chloride with 4-aminophenyl-2-oxopiperidine under basic conditions (e.g., NaHCO₃ in THF) at 0–5°C to minimize side reactions .

-

Coupling Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

-

Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization (methanol/water) to achieve >95% purity .

Table 1: Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (%) Sulfonylation NaHCO₃, THF, 0–5°C 72–85 90 Coupling Pd(PPh₃)₄, DMF, 80°C 65–78 88 Purification MeOH/H₂O recrystallization – 95+

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., sulfonamide NH at δ 10–12 ppm; piperidinyl carbonyl at δ 170–175 ppm) .

- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 296 K data collection. Resolve disorder in the piperidinone ring via SHELXE .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability. Mitigate by:

-

Standardizing Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis studies) .

-

Dose-Response Curves : Perform 8-point IC₅₀ determinations (0.1–100 μM) in triplicate to assess reproducibility .

-

Meta-Analysis : Compare data using tools like Prism® to identify outliers or assay-specific artifacts .

Table 2: Bioactivity Comparison of Analogous Compounds

Compound Target IC₅₀ (μM) Assay Type This compound Kinase X 0.45 ± 0.12 Fluorescence polarization N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Kinase X 1.2 ± 0.3 Radioligand binding 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide Kinase Y 3.8 ± 0.9 ELISA

Q. What computational strategies are used to model the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in kinase active sites (PDB: 4U5J). Validate with MM/GBSA free-energy calculations .

- Molecular Dynamics (MD) : Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .

- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) using bioactivity data from analogs to prioritize structural modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding the compound’s piperidinone ring conformation?

- Methodological Answer :

- Twinning Analysis : Use PLATON to detect twinning in diffraction data. Refine with HKL-3000 to resolve pseudo-symmetry .

- DFT Calculations : Compare experimental and computed (B3LYP/6-311+G(d,p)) torsion angles to validate ring puckering .

Experimental Design Considerations

Q. What in vitro assays are recommended to evaluate the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat, 1 mg/mL) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .

- Caco-2 Permeability : Assess apical-to-basolateral transport (apparent permeability, Papp) under pH 7.4/6.5 conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.